molecular formula C26H20N4O5S B2751802 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 111456-23-6

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2751802
CAS No.: 111456-23-6
M. Wt: 500.53
InChI Key: GPKLOAXDUZKRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide: is a complex organic compound that belongs to the class of sulfonamides and chromenes. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a chromene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-15-13-16(2)28-26(27-15)30-36(33,34)19-10-8-18(9-11-19)29-24(31)22-14-21-20-6-4-3-5-17(20)7-12-23(21)35-25(22)32/h3-14H,1-2H3,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLOAXDUZKRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Chromene Formation: The chromene moiety is synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyrimidine-sulfonamide intermediate with the chromene derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the benzochromene structure. For instance, derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene have shown significant antiproliferative activity against various human tumor cell lines. These compounds disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies

CompoundCell Lines TestedMechanism of ActionReference
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamideA panel of eight human tumor cell linesMicrotubule disruption, G2/M arrest
2-amino-4-aryl derivativesVarious cancer cell linesCentrosome de-clustering, antiangiogenic effects

Antimicrobial Activity

Compounds with similar structures have been reported to exhibit antimicrobial properties. The sulfamoyl moiety is particularly notable for its role in enhancing antibacterial activity. Research indicates that derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Biological Activities

Beyond anticancer and antimicrobial effects, compounds related to this compound have demonstrated various biological activities:

Antioxidant Properties

Several studies indicate that chromene derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and related diseases .

Anti-inflammatory Effects

Research has also suggested that these compounds may exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chromene moiety may interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-methylbenzamide
  • **N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide
  • 2-Pyrimidinamine, 4,6-dimethyl-

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide stands out due to its unique combination of a pyrimidine ring, sulfonamide group, and chromene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to explore the biological activity of this compound, summarizing relevant studies and findings.

The molecular formula of this compound is C21H22N4O4S, with a molecular weight of 426.49 g/mol. Its structure incorporates a benzochromene core, which is known for various biological activities.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzochromene compounds exhibit significant anti-cancer properties. For instance, a study evaluating various derivatives found that certain compounds showed cytotoxic effects against solid tumor cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and metastasis .

Table 1: Summary of Anti-Cancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1fHT-223.67PDE2 inhibition
13aJ774A.1Not specifiedInhibition of IL-6 and TNF-α

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the expression of pro-inflammatory cytokines in macrophage cell lines (e.g., J774A.1). This inhibition is crucial for managing conditions like acute lung injury and sepsis . The underlying mechanism often involves the suppression of the NF-κB signaling pathway, which is pivotal in inflammatory responses.

Table 2: Summary of Anti-Inflammatory Activities

CompoundCell Line TestedCytokines InhibitedMechanism
13aJ774A.1IL-6, TNF-αNF-κB pathway inhibition

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components that allow it to interact with specific biological targets:

  • Phosphodiesterase Inhibition : Some derivatives have shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in cellular signaling pathways related to inflammation and cancer progression .
  • Cytokine Modulation : The ability to modulate cytokine levels suggests a therapeutic potential in diseases characterized by excessive inflammation or tumor growth .

Case Studies

Several case studies have highlighted the efficacy of similar compounds with structural similarities to this compound:

  • Neuroprotection : A derivative was tested for neuroprotective effects against corticosterone-induced neurotoxicity in HT-22 cells, showing significant improvement in cell viability at certain concentrations .
  • Cancer Cell Proliferation : Research has indicated that specific modifications to the benzochromene structure can enhance anti-cancer activity by increasing cytotoxicity against various cancer cell lines .

Q & A

Q. Q1. What synthetic strategies are optimal for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

Preparation of 4,6-dimethylpyrimidin-2-amine as a precursor (see for analogous sulfamoyl synthesis).

Sulfamoylation with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate.

Coupling with the chromene-carboxamide moiety via nucleophilic acyl substitution or amidation.
Key factors affecting yield:

  • Temperature control (e.g., <60°C to avoid side reactions).
  • Solvent selection (e.g., DMF or THF for solubility optimization).
  • Purification via column chromatography (silica gel, gradient elution) to isolate the target compound .

Q. Q2. How can structural characterization of this compound be systematically validated?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (1H, 13C, DEPT-135) to confirm substituent positions (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm, chromene carbonyl at δ 165–170 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated for C28H23N3O5S: 514.1432).
  • X-ray crystallography (if crystalline) to resolve 3D conformation (see for analogous chromene structures).
  • FT-IR spectroscopy to identify sulfamoyl (S=O at 1150–1350 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against cancer targets?

Methodological Answer:

Core modifications : Synthesize derivatives with variations in:

  • Pyrimidine substituents (e.g., replace dimethyl groups with methoxy or halogens to assess steric/electronic effects).
  • Sulfamoyl linker (e.g., replace with carbamate or urea groups).

In vitro assays :

  • Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa, MCF-7).
  • Enzyme inhibition (e.g., topoisomerase II or kinase assays).

Computational modeling :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or PARP.
  • MD simulations to assess stability of ligand-target complexes (see for analogous docking protocols) .

Q. Q4. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cellular context : Compare results across cell lines with defined genetic backgrounds (e.g., p53 status).
  • Compound stability : Perform HPLC stability tests under assay conditions (pH 7.4, 37°C).
  • Off-target effects : Use CRISPR-Cas9 knockouts or siRNA to validate target specificity.
    Example: If conflicting antimicrobial activity is reported (as in ), test against isogenic bacterial strains to isolate resistance mechanisms .

Q. Q5. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
    • Lipophilicity (LogP ~3.5, critical for membrane permeability).
    • Metabolic stability (CYP450 isoform interactions).
  • PBPK modeling : Simulate tissue distribution using GastroPlus or Simcyp.
  • Solubility enhancement : Co-crystal screening (e.g., with succinic acid) guided by COSMO-RS simulations.
  • Toxicity prediction : Apply QSAR models for hepatotoxicity and cardiotoxicity (see for analogous workflows) .

Q. Q6. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Bioavailability analysis : Measure plasma concentration-time profiles (LC-MS/MS) to assess absorption issues.

Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

Formulation optimization :

  • Nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility.
  • Prodrug design (e.g., esterification of the carboxamide).

Tissue distribution studies : Radiolabel the compound (e.g., 14C) for biodistribution tracking (see for sulfanyl-acetamide analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.